N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-14-7-8-16(11-15(14)2)12-22(27)24-17-9-10-18(20(26)13-17)23-25-19-5-3-4-6-21(19)28-23/h3-11,13,26H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATVKXZMWMKRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the benzothiazole family and features a complex structure that includes a benzothiazole moiety, a hydroxyphenyl group, and an acetamide functional group. The synthesis typically involves several steps:
- Formation of Benzothiazole Core : Synthesized through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones.
- Coupling Reaction : The hydroxyphenyl group is introduced using coupling agents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).
- Final Acetamide Formation : The final product is obtained through acylation reactions that yield the desired acetamide derivative.
Anticancer Properties
Research has demonstrated that compounds with a benzothiazole scaffold exhibit anticancer activity . The mechanism often involves:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : It modulates key signaling pathways such as the MAPK pathway, which is crucial for cell survival and proliferation.
Antibacterial and Antifungal Activity
The compound has also exhibited antibacterial and antifungal properties , making it a candidate for developing new antimicrobial agents:
- Enzyme Inhibition : It inhibits specific enzymes critical for bacterial survival, disrupting metabolic processes.
- Broad Spectrum Efficacy : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
Enzyme Interaction
The interaction with enzymes is a significant aspect of its biological activity:
- Cytochrome P450 Inhibition : The compound binds to cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions .
- Receptor Binding : It can modulate receptor activity on cell membranes, impacting various signaling pathways that regulate cellular functions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Aiello et al. (2008) | Demonstrated anticancer effects in vitro on breast cancer cell lines. |
| Cho et al. (2008) | Reported antibacterial activity against Staphylococcus aureus. |
| Mijin et al. (2006) | Investigated structure-activity relationships highlighting the importance of substituents on biological efficacy. |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
-
Anticancer Activity :
- Studies have indicated that compounds containing the benzothiazole moiety often exhibit anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- A specific study highlighted the potential of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethylphenyl)acetamide in targeting cancer cells through mechanisms involving cell cycle arrest and apoptosis .
-
Antibacterial Properties :
- The compound has also demonstrated antibacterial activity against a range of pathogens. Research indicates that benzothiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis .
- A case study on related compounds revealed significant inhibition of Gram-positive bacteria, suggesting potential for development into antibacterial agents .
- Antifungal and Anthelmintic Properties :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the benzothiazole ring is essential for its biological activity. Modifications to the phenolic hydroxyl group and the acetamide side chain can enhance its potency and selectivity against specific targets.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of this compound on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values indicating potent anticancer activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 15 |
Case Study 2: Antibacterial Activity
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess its antibacterial potential.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole/Acetamide Analogues
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
- Structure : Features a thiazole ring instead of benzothiazole and a dichlorophenyl group.
- 3,4-Dichloro substituents increase lipophilicity compared to the target compound’s 3,4-dimethylphenyl group.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-Methoxyphenoxy)acetamide
- Structure: Contains a benzothiazole core and methoxyphenoxy group.
- Key Differences: Methoxyphenoxy substituent vs. the target’s 3-hydroxyphenyl. The methoxy group may reduce hydrogen-bonding capacity but enhance metabolic stability. Molecular weight (C22H18N2O3S, 390.46 g/mol) is comparable to the target compound (C23H20N2O2S, 396.48 g/mol) .
Derivatives with Substituted Phenyl Groups
2-(3,4-Dimethylphenyl)-N-[2-(4-Hydroxy-3-Methoxyphenyl)ethyl]acetamide (9b)
- Structure : Shares the 3,4-dimethylphenyl acetamide moiety but links to a 4-hydroxy-3-methoxyphenethyl group.
- Hydroxyl and methoxy groups may synergize for antioxidant or neuroprotective activity.
2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Dichlorophenyl and pyrazolyl substituents.
- Crystal structure analysis reveals dihedral angles (80.7° between amide and dichlorophenyl) that may limit planar interactions compared to the target compound .
N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Benzothiazole linked to a methylpiperazine group via acetamide.
- Key Differences :
Coumarin-Linked Thiazole Derivatives (Compounds 13–14)
- Structure : Thiazole-acetamide fused to coumarin.
- Key Differences :
Structural and Pharmacokinetic Comparisons
Molecular Properties
*LogP estimated via computational tools.
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethylphenyl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Coupling 2-hydrazinobenzothiazole with chlorobenzenesulfonyl chlorides or similar precursors under reflux in ethanol or dichloromethane .
- Acetylation : Introducing the acetamide group via reaction with 3,4-dimethylphenylacetic acid derivatives, often using carbodiimide-based coupling agents (e.g., HATU) in anhydrous solvents like DMSO .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography or recrystallization for isolation . Optimization focuses on controlling temperature (e.g., 50°C for ether formation), solvent polarity, and stoichiometric ratios to improve yields (>60%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR verify proton environments (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons in the benzothiazole ring at δ 7–8 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 436.54 for CHNOS) and fragmentation patterns .
- HPLC : Quantifies purity (>98%) using reverse-phase columns and UV detection at λ = 254 nm .
Q. How do structural features influence its biological activity?
- Benzothiazole moiety : Enhances DNA intercalation and enzyme inhibition (e.g., IC = 5–20 µM in cancer cell lines) .
- Hydroxyphenyl group : Facilitates hydrogen bonding with target proteins (e.g., kinases) and improves solubility .
- 3,4-Dimethylphenyl acetamide : Increases lipophilicity, enhancing blood-brain barrier permeability in CNS-targeted studies .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate its anticancer efficacy?
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) to determine IC values .
- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation measurements via flow cytometry .
- Target validation : siRNA knockdown of suspected targets (e.g., Aurora kinases) to confirm mechanism .
Q. How can contradictory data in biological activity (e.g., varying IC values) be resolved?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Repeat experiments with freshly prepared stock solutions to rule out compound degradation .
- Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dimethylphenyl with naphthyl groups) to identify SAR trends .
Q. What computational approaches are used to predict its interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR, COX-2) using crystal structures (PDB IDs: 1M17, 3LN1) .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
- Pharmacophore mapping : Identifies critical interaction sites (e.g., hydrogen bond donors in the hydroxyphenyl group) using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
